molecular formula C9H8ClN3 B2956012 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1596337-28-8

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B2956012
CAS No.: 1596337-28-8
M. Wt: 193.63
InChI Key: HGQBIDALAFSSLD-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with a molecular formula of C9H8ClN3 and a molecular weight of 193.64 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 7-position. It is widely used as a pharmaceutical intermediate due to its versatility and unique structure .

Mechanism of Action

Target of Action

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound that plays a crucial role in the synthesis of various pharmaceutical compounds . It is particularly used in the development of kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mode of Action

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

Given its role in the synthesis of kinase inhibitors , it can be inferred that it may influence pathways involving kinases. Kinases play a critical role in cellular signaling, and their inhibition can disrupt these signals, potentially halting the progression of diseases like cancer.

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

Derivatives of this compound have demonstrated promising biological activities . They have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases . The exact molecular and cellular effects would depend on the specific derivative and its target kinase.

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the improved synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves a seven-step synthesis starting from dimethyl malonate . The procedure is operationally simple and practical, yielding the desired compound with an overall yield of 31%. The steps include:

    α-Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is cyclized with amidine to form a six-membered ring of bislactam.

    Chlorination: The bislactam is chlorinated to introduce the chlorine atom at the 4-position.

    Cyclopropylation: The cyclopropyl group is introduced at the 7-position through a cyclopropylation reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.

    Suzuki Coupling: This reaction involves palladium catalysts and boronic acids, usually performed in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative.

Scientific Research Applications

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer specific chemical properties and biological activities. These substitutions enhance its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQBIDALAFSSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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